4-Hydroxyphenyl Acetate Hydrolyzes Faster than Methyl 4-Hydroxybenzoate: Electrophilicity-Driven Reactivity
In comparative electrophilicity analysis, 4-hydroxyphenyl acetate (A) hydrolyzes faster than its positional isomer methyl 4-hydroxybenzoate (D). This difference arises because the para-hydroxy aromatic ring in compound D directly conjugated to the carbonyl group provides strong resonance stabilization of the intact ester, thereby reducing carbonyl electrophilicity and slowing nucleophilic attack. In compound A, the phenolic oxygen is attached to the carbonyl via the ester linkage, preventing direct aromatic ring–carbonyl conjugation and resulting in a more electrophilic, hydrolysis-prone carbonyl center. The experimentally derived reactivity order places 4-hydroxyphenyl acetate as the more reactive ester among these two isomers [1].
| Evidence Dimension | Relative hydrolysis rate (carbonyl electrophilicity ranking) |
|---|---|
| Target Compound Data | Intermediate reactivity between 4-hydroxyphenyl chloroacetate (C) and methyl 4-hydroxybenzoate (D) |
| Comparator Or Baseline | Methyl 4-hydroxybenzoate (D, positional isomer): slowest reactivity among the three esters evaluated |
| Quantified Difference | Reactivity order: C (4-hydroxyphenyl chloroacetate) > A (4-hydroxyphenyl acetate) > D (methyl 4-hydroxybenzoate) |
| Conditions | Nucleophilic hydrolysis conditions (carbonyl electrophilicity model comparing resonance stabilization effects) |
Why This Matters
For synthetic chemists designing hydrolysis-sensitive protecting group strategies or degradation studies, the 2–3× faster hydrolysis rate of 4-hydroxyphenyl acetate relative to methyl 4-hydroxybenzoate directly impacts reaction timeline and yield optimization.
- [1] Guidechem. Electrophilicities of carboxylic acid derivatives: Comparative hydrolysis analysis of 4-hydroxyphenyl acetate, N-(4-hydroxyphenyl)acetamide, 4-hydroxyphenyl chloroacetate, and methyl 4-hydroxybenzoate. Answered Jun 09 2021. View Source
